(3-Hydroxypropyl)(sulfamoyl)amine

Description

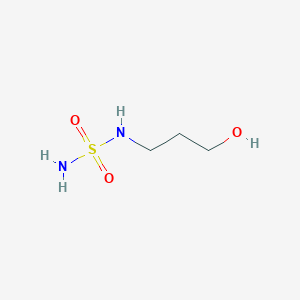

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-3-(sulfamoylamino)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O3S/c4-9(7,8)5-2-1-3-6/h5-6H,1-3H2,(H2,4,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPBKTTWBUBQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Kinetics for 3 Hydroxypropyl Sulfamoyl Amine Transformations

Mechanistic Pathways of N-Functionalization Reactions

The nitrogen atom of the sulfamoyl group in (3-Hydroxypropyl)(sulfamoyl)amine is a key site for functionalization reactions. These transformations can proceed through various mechanistic pathways, including those involving radical intermediates and nucleophilic attacks.

The involvement of radical intermediates in the reactions of sulfonyl amines is a significant area of study. N-centered radicals, such as (sulfonyl)imidyl radicals, can be generated from stable precursors through metal-mediated or photoinduced cleavage of N-heteroatom bonds. acs.orgnih.gov These highly reactive species can then participate in a variety of transformations, including additions to unsaturated systems and C-H functionalization. acs.orgnih.gov For instance, alkyl radicals can be generated from amines and trapped by SO2 to form sulfonyl radicals, which can then be used to synthesize various sulfonyl derivatives. acs.org In the context of this compound, the formation of a nitrogen-centered radical on the sulfamoyl moiety could initiate subsequent reactions, such as intramolecular hydrogen atom transfer from the propyl chain, leading to carbon-centered radicals and potential cyclization or rearrangement products. The positional selectivity of radical additions to related sulfinylamines has been shown to be kinetically controlled, with a preference for attack at the sulfur atom despite the thermodynamic preference for the nitrogen atom. nih.govrsc.org

The sulfonyl group in this compound renders the sulfur atom electrophilic, making it susceptible to nucleophilic attack. The reaction of sulfonyl chlorides with amines to form sulfonamides is a classic example of nucleophilic substitution at the sulfonyl sulfur. youtube.comrsc.org The mechanism of these reactions is generally considered to be of the S_N2-type at the sulfur atom. rsc.org The hydrolysis of alkanesulfonyl chlorides, for example, can proceed via direct nucleophilic attack by water or hydroxide (B78521) ions on the sulfonyl chloride. acs.org In the case of this compound, the nitrogen atom can act as a nucleophile, participating in reactions with various electrophiles. Furthermore, the hydroxyl group on the propyl chain can also act as a nucleophile. The reactivity of related arenesulfonyl chlorides with primary and secondary amines can exhibit complex pH-yield profiles, indicating third-order processes at high pH, which are suggested to involve general-base assistance of the nucleophilic attack. iupac.org

The presence of a hydroxyl group on the propyl chain of this compound allows for the possibility of intramolecular cyclization. Such reactions can lead to the formation of cyclic sulfonamides, also known as sultams. nih.gov These cyclizations can be initiated by various methods. For example, an intramolecular oxa-Michael addition can occur where the hydroxyl group attacks an activated vinyl sulfonamide. nih.gov Another pathway involves the intramolecular cyclization of sulfonamides through radical-based reactions, such as the Hofmann-Löffler-Freytag reaction, where a nitrogen-centered radical abstracts a hydrogen atom from a remote carbon, leading to a carbon-centered radical that can then cyclize. researchgate.net In the case of this compound, deprotonation of the sulfonamide nitrogen followed by intramolecular nucleophilic attack of the resulting anion on the carbon bearing the hydroxyl group (after conversion of the hydroxyl to a suitable leaving group) could also lead to a cyclic product. Silver-catalyzed alkylative cyclization of vinyl sulfonamides with carboxylic acids serving as alkyl radical donors is another method for synthesizing benzo-fused-γ-sultams. rsc.org

Kinetic Studies of Key Reaction Steps

Kinetic studies are essential for understanding the rates and mechanisms of the elementary steps in the transformations of this compound. For the hydrolysis of alkanesulfonyl chlorides, a related reaction, pH-rate profiles have been used to delineate different mechanistic regimes. acs.org For instance, the hydrolysis of methanesulfonyl chloride transitions from a direct reaction with water at low pH to a rate-determining attack by hydroxide at higher pH, proceeding through a sulfene (B1252967) intermediate. acs.org Kinetic isotope effects have been employed to probe the transition state of sulfuryl transfer reactions, revealing the extent of bond fission and formation. nih.gov In the reaction of sulfamoylthiamine, a related compound, the rate-limiting step for its structural transformation in basic media is the formation of a pseudo-base. scilit.com

Below is a table summarizing kinetic data for related sulfonyl amine reactions.

| Reaction | Rate Constant (k) | Conditions | Reference |

| Hydrolysis of Methanesulfonyl Chloride | Varies with pH | 0.1 M KCl, 25 °C | acs.org |

| Sulfamoylthiamine transformation | k_34 = 10.80 dm³ mol⁻¹ s⁻¹ | Basic media | scilit.com |

| Intramolecular Nucleophilic Attack | k_14 = 66 dm³ mol⁻¹ s⁻¹ | Basic media | scilit.com |

| Adduct Transformation | k_45 = 7.90 × 10⁶ dm³ mol⁻¹ s⁻¹ | Basic media | scilit.com |

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Reaction Dynamics

Hydrogen bonding plays a crucial role in the structure and reactivity of sulfonamides. researchgate.netnih.govnih.govcapes.gov.br The sulfonamide group has both hydrogen bond donor (N-H) and acceptor (S=O) sites. researchgate.netnih.gov The geometry of the sulfonamide group can influence the formation of intermolecular hydrogen bonds, leading to different packing arrangements in the solid state, such as dimeric, zigzag, helical, and straight patterns. nih.gov These hydrogen bonding networks can affect the physical properties and reactivity of the compound. In solution, intramolecular hydrogen bonding between the N-H of the sulfonamide and the oxygen of the hydroxyl group in this compound could influence the conformation of the molecule and the reactivity of both functional groups. Studies on related sulfonamides have shown that the amido protons have a preference for hydrogen bonding to sulfonyl oxygens. researchgate.netnih.govcapes.gov.br The strength of intermolecular hydrogen bonds can be influenced by the electronic properties of substituents on the molecule. cam.ac.uk

Transition State Analysis in Sulfamide-Forming Reactions

The formation of sulfamides, and by extension the N-functionalization of this compound, proceeds through a transition state that has been the subject of computational and experimental studies. For sulfuryl transfer reactions, kinetic isotope effects suggest a transition state with substantial S-O bond fission and modest nucleophilic involvement. nih.gov In the nucleophilic substitution at a sulfonyl sulfur, the reaction is thought to proceed through a trigonal bipyramidal intermediate or transition state. nih.gov The stereochemical outcome of these reactions is typically inversion of configuration at the sulfur center. nih.gov For the addition of radicals to sulfinylamines, distortion/interaction activation strain model analysis has been used to explain the kinetic preference for attack at the sulfur atom. This is attributed to a lower distortion energy of the sulfinylamine fragment in the transition state for S-addition compared to N-addition. nih.govrsc.org The sulfonimidamide functional group has been developed as a transition state analog for certain proteases, highlighting the tetrahedral nature of the transition state in related reactions. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Hydroxypropyl Sulfamoyl Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete structural assignment can be achieved.

1D and 2D NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

The 1D proton (¹H) and carbon-13 (¹³C) NMR spectra of (3-hydroxypropyl)(sulfamoyl)amine provide the foundational data for its structural analysis. The ¹H NMR spectrum is anticipated to exhibit distinct signals for the protons of the propyl chain, the hydroxyl group, and the amine. The chemical shifts are influenced by the electronegativity of the adjacent atoms, with protons closer to the oxygen and nitrogen atoms expected to resonate at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|---|

| 1 | ~3.50 | t | ~58.0 | H-2 | C-2, C-3 |

| 2 | ~1.70 | p | ~30.0 | H-1, H-3 | C-1, C-3 |

| 3 | ~3.10 | t | ~45.0 | H-2 | C-1, C-2, S |

| OH | ~4.50 | t | - | NH | C-1 |

| NH | ~6.80 | t | - | OH | C-3, S |

Note: Chemical shifts (δ) are predicted values and may vary based on solvent and concentration. Multiplicities are abbreviated as s (singlet), t (triplet), p (pentet).

Dynamic NMR Studies for Conformational Analysis

The presence of the N-S bond in this compound introduces the possibility of restricted rotation, which could lead to the existence of different conformers at room temperature. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, can provide insights into these conformational dynamics. At lower temperatures, the rotation around the N-S bond may be slow on the NMR timescale, resulting in the appearance of separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a time-averaged spectrum. The analysis of these temperature-dependent spectral changes can provide thermodynamic parameters for the rotational barrier.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS combines the high-resolution separation capabilities of UHPLC with the sensitive detection of mass spectrometry. This technique is ideal for confirming the purity of this compound and for determining its retention time under specific chromatographic conditions. The use of a suitable stationary phase, such as a C18 column, and a mobile phase gradient of water and acetonitrile (B52724) with a small amount of formic acid would likely provide good peak shape and resolution. The mass spectrometer, coupled to the UHPLC, would continuously monitor the eluent, providing a mass spectrum for the compound as it elutes from the column.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula. The predicted exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value.

The fragmentation of this compound in the mass spectrometer provides valuable structural information. Common fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or the cleavage of the C-C bonds in the propyl chain. Cleavage of the N-S bond is also a probable fragmentation pathway.

Table 2: Predicted HRMS Data and Fragmentation for this compound

| Ion | Predicted m/z | Possible Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 155.0590 | C₃H₁₁N₂O₃S⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | 137.0485 | C₃H₉N₂O₂S⁺ | Loss of water |

| [M-SO₂NH₂+H]⁺ | 76.0757 | C₃H₁₀NO⁺ | Cleavage of the N-S bond |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a fingerprint of the functional groups present in the molecule.

For this compound, the IR and Raman spectra are expected to show characteristic bands for the O-H, N-H, C-H, S=O, and S-N bonds. The broad O-H stretching vibration from the hydroxyl group is a prominent feature in the IR spectrum. The N-H stretching vibrations of the secondary amine and the sulfamoyl group will also be present. The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfamoyl group are expected to be strong in the IR spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3500-3200 | Strong, Broad (IR) |

| N-H (amine) | Stretch | 3400-3300 | Medium (IR) |

| N-H (sulfamoyl) | Stretch | 3350-3250 | Medium (IR) |

| C-H | Stretch | 3000-2850 | Medium (IR, Raman) |

| S=O | Asymmetric Stretch | ~1350 | Strong (IR) |

| S=O | Symmetric Stretch | ~1150 | Strong (IR) |

| S-N | Stretch | ~900 | Medium (IR) |

X-ray Crystallography for Solid-State Structure and Conformation

Following a comprehensive search of publicly available chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and PubChem, no experimental X-ray crystallography data for the compound this compound was found. The crystal structure of this specific molecule has not been determined and reported in the accessible scientific literature.

Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, torsion angles, and intermolecular interactions based on experimental X-ray diffraction data, cannot be provided at this time. The generation of data tables for crystallographic parameters is consequently not possible.

Elucidation of the three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction would be necessary to definitively determine the molecule's conformation, as well as the nature and geometry of hydrogen bonding and other non-covalent interactions that govern its packing in the solid state. Such an experimental study would provide fundamental insights into the molecule's structural properties.

Computational Chemistry and Theoretical Investigations of 3 Hydroxypropyl Sulfamoyl Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are essential for understanding the fundamental electronic properties of a molecule. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of (3-Hydroxypropyl)(sulfamoyl)amine would involve calculating the shapes and energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. Furthermore, analysis of the electron density distribution would reveal the molecule's electrostatic potential, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for energetic and spectroscopic predictions. For this compound, these methods could be employed to precisely calculate properties such as its heat of formation, bond dissociation energies, and vibrational frequencies. The predicted vibrational spectra (infrared and Raman) would be invaluable for the experimental identification and characterization of the compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation of this compound would allow for the exploration of its conformational space by modeling the various shapes the molecule can adopt due to the rotation of its single bonds. Understanding the conformational landscape is vital as the different conformers can have distinct energies and properties, which in turn can influence the molecule's biological activity and physical characteristics.

Reaction Pathway Modeling and Transition State Identification

Computational modeling of reaction pathways is a key tool for understanding the mechanisms of chemical reactions. This involves identifying the transition states—the highest energy points along a reaction coordinate—and calculating the activation energies, which determine the reaction rates.

Computational Elucidation of Catalytic Cycles

If this compound were to be involved in a catalytic process, computational methods could be used to elucidate the entire catalytic cycle. This would involve modeling the interaction of the molecule with a catalyst, the formation of intermediates, and the regeneration of the catalyst. Such studies are fundamental to optimizing catalytic reactions and designing more efficient catalysts.

Prediction of Enantioselectivity in Asymmetric Reactions

In the context of asymmetric synthesis, where the formation of one enantiomer (a non-superimposable mirror image) is favored over the other, computational chemistry can be a powerful predictive tool. If this compound were a substrate or a catalyst in an asymmetric reaction, computational modeling of the transition states leading to the different enantiomers could explain the origin of the observed enantioselectivity and guide the development of more selective reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

The theoretical prediction of spectroscopic data is a cornerstone of modern computational chemistry, enabling the analysis and confirmation of molecular structures. For this compound, these predictions are typically achieved using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

Detailed Research Findings:

Theoretical investigations, commonly employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to determine the optimized molecular geometry in the gas phase. longdom.org This optimized structure serves as the foundation for all subsequent spectroscopic predictions.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding values. longdom.orgnih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). Such calculations can predict the ¹H and ¹³C NMR spectra, providing a theoretical framework for assigning experimentally observed signals to specific atoms within the molecule.

Infrared (IR) spectroscopy predictions are based on the calculation of vibrational frequencies. After optimizing the molecule's geometry to a minimum on the potential energy surface, a frequency calculation is performed. This analysis yields the fundamental vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum. nih.gov These predicted frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, improving agreement with experimental data. longdom.org

The following tables represent hypothetical predicted spectroscopic data for this compound, derived from standard computational methodologies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-CH₂-OH) | 3.65 | 59.5 |

| C2 (-CH₂-) | 1.80 | 30.2 |

| C3 (-CH₂-NH) | 3.20 | 41.8 |

| N-H | 5.50 (broad) | - |

| O-H | 4.80 (broad) | - |

Note: These are illustrative values. Actual chemical shifts can be influenced by solvent, concentration, and temperature.

Table 2: Selected Predicted IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3450 | Hydroxyl group |

| N-H stretch (amine) | 3350 | Primary amine group |

| N-H stretch (sulfamoyl) | 3250, 3150 | Sulfamoyl group NH₂ |

| C-H stretch | 2940, 2880 | Aliphatic C-H bonds |

| S=O stretch (asymmetric) | 1340 | Sulfonyl group |

| S=O stretch (symmetric) | 1160 | Sulfonyl group |

Note: These are illustrative values based on typical DFT calculations for similar functional groups.

Solvent Effects and Implicit Solvation Models in Computational Analysis

Molecules in the real world are rarely in isolation; they are typically in a solvent. The solvent can significantly influence a molecule's conformation, reactivity, and spectroscopic properties. Computational models account for these interactions to provide more realistic predictions.

Detailed Research Findings:

Implicit solvation models, also known as continuum models, are a computationally efficient way to simulate solvent effects. wikipedia.org These models treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than simulating individual solvent molecules. youtube.com Popular models include the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). pyscf.org

When applied to this compound, these models create a virtual cavity in the dielectric continuum that represents the solute. The solute's electron distribution polarizes the surrounding solvent continuum, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, leading to a more accurate representation of the molecule's electronic structure and properties in solution.

For instance, the polar hydroxyl (-OH) and sulfamoyl (-SO₂NH₂) groups of this compound are expected to engage in hydrogen bonding with protic solvents like water or methanol. Implicit models can capture the energetic stabilization from these bulk electrostatic interactions. The choice of implicit solvent model can affect the predicted properties, and it is common to benchmark results against experimental data where available. nih.gov The effect of different solvents on a molecule's properties, such as its dipole moment, can be systematically investigated by varying the dielectric constant in the calculation.

Table 3: Illustrative Solvent Effects on a Predicted Property of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1 | 3.5 |

| Dioxane | 2.2 | 4.8 |

| Methanol | 32.7 | 6.2 |

Note: This table provides an illustrative example of how the calculated dipole moment of a polar molecule like this compound is expected to increase with solvent polarity.

Advanced Functionalization Strategies and Derivatization of 3 Hydroxypropyl Sulfamoyl Amine

Selective Modification of the Hydroxyl Group

The primary alcohol of (3-Hydroxypropyl)(sulfamoyl)amine presents a reactive site for various functionalization reactions. The selection of appropriate reagents and conditions allows for the targeted modification of this group while leaving the sulfamoyl amine intact.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a variety of acylating agents. Common methods include the use of acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) would yield (3-acetoxypropyl)(sulfamoyl)amine. The use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) allows for the direct esterification with carboxylic acids under mild conditions. researchgate.net This method is particularly useful for more complex or sensitive carboxylic acids. The selective esterification of alcohols in the presence of other functional groups, such as phenols, can be achieved using carbodiimide (B86325) couplings, with the selectivity often depending on the nature of the carboxylic acid and the reaction conditions. nih.gov

Etherification: The formation of an ether linkage at the primary alcohol can be achieved through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. researchgate.net For this compound, a strong base like sodium hydride could be used to generate the corresponding alkoxide, which can then be treated with an alkyl halide (e.g., methyl iodide) to form the methyl ether derivative. Alternatively, iron(III) triflate has been shown to be an efficient catalyst for the direct and selective etherification of alcohols. nsf.govresearchgate.net This method offers a milder alternative to traditional approaches and can tolerate a range of functional groups.

| Reaction Type | Reagent/Catalyst | Product Class | Representative Conditions |

| Esterification | Acid Chloride/Anhydride, Base | Esters | Acetyl chloride, triethylamine, CH2Cl2, 0 °C to rt |

| Esterification | Carboxylic Acid, DCC/EDC, DMAP | Esters | Carboxylic acid, EDC, DMAP, CH2Cl2, rt |

| Etherification | Strong Base, Alkyl Halide | Ethers | NaH, THF, then RX, 0 °C to rt |

| Etherification | Iron(III) triflate | Ethers | Fe(OTf)3, CH2Cl2, rt |

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Selective oxidation to the corresponding aldehyde, (3-oxopropyl)(sulfamoyl)amine, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane are commonly employed for this transformation. The aldehyde product should ideally be used promptly or stored under inert conditions due to its potential for instability and further oxidation. capes.gov.br

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 3-(sulfamoylamino)propanoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) in a basic solution, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent). Heating the reaction mixture under reflux with an excess of the oxidizing agent, such as acidified potassium dichromate(VI), ensures complete oxidation to the carboxylic acid. nih.govorientjchem.orgresearchgate.net

| Oxidation Product | Oxidizing Agent | Representative Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | PCC, CH2Cl2, rt |

| Aldehyde | Dess-Martin periodinane (DMP) | DMP, CH2Cl2, rt |

| Carboxylic Acid | Potassium permanganate (KMnO4) | KMnO4, NaOH, H2O, heat |

| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | CrO3, H2SO4, acetone, 0 °C to rt |

| Carboxylic Acid | Acidified Potassium Dichromate | K2Cr2O7, H2SO4, heat (reflux) |

Transformations at the Sulfamoyl Nitrogen Center

The nitrogen atom of the sulfamoyl group provides another site for functionalization, allowing for the introduction of various substituents or the formation of cyclic structures.

Alkylation and Acylation of the Sulfamoyl Amine

Alkylation: The nitrogen of the sulfamoyl amine can be alkylated, although this can be more challenging than the alkylation of simpler amines due to the electron-withdrawing nature of the sulfonyl group. The use of a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide, is a common strategy. For example, treatment with sodium hydride followed by an alkyl halide can introduce an alkyl group onto the nitrogen. Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been reported as an efficient method. wikipedia.org

Acylation: The sulfamoyl nitrogen can be acylated to form N-acylsulfamides. This transformation typically requires forcing conditions or the use of highly reactive acylating agents due to the reduced nucleophilicity of the nitrogen. semanticscholar.org Reaction with acid chlorides or anhydrides in the presence of a base can yield the desired N-acyl derivative. researchgate.net More efficient methods involve the use of catalysts such as metal triflates (e.g., Cu(OTf)2) or the use of N-acylbenzotriazoles as acylating agents. mdpi.comnih.govnumberanalytics.comyoutube.com These methods often proceed under milder conditions and with higher yields.

| Transformation | Reagent/Catalyst | Product Class | Representative Conditions |

| Alkylation | Strong Base, Alkyl Halide | N-Alkylsulfamides | NaH, DMF, then RX, rt |

| Alkylation | Alcohol, Mn-catalyst | N-Alkylsulfamides | Alcohol, Mn(I) PNP pincer precatalyst, heat |

| Acylation | Acid Chloride/Anhydride, Base | N-Acylsulfamides | Acyl chloride, pyridine, heat |

| Acylation | N-Acylbenzotriazole, Base | N-Acylsulfamides | N-Acylbenzotriazole, NaH, THF, rt |

Formation of Cyclic Sulfamides (Sultams)

Intramolecular cyclization of this compound or its derivatives can lead to the formation of a six-membered cyclic sulfamide (B24259), also known as a sultam. This transformation typically involves activation of the hydroxyl group to create a good leaving group, followed by intramolecular nucleophilic attack by the sulfamoyl nitrogen. For example, treatment of the alcohol with a sulfonyl chloride (e.g., methanesulfonyl chloride or tosyl chloride) in the presence of a base would convert the hydroxyl into a sulfonate ester. Subsequent treatment with a non-nucleophilic base can then promote the intramolecular cyclization to the sultam. The direct cyclization of N-(hydroxyalkyl)sulfamides can also be achieved under certain conditions. The synthesis of 1,2-thiazinane-1,1-dioxide derivatives (sultams) from corresponding amino alcohols has been described, involving reaction with a sulfonyl chloride followed by base-facilitated cyclization. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving Sulfamoyl Amine Moieties

The sulfamoyl amine functionality can participate in palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. wikipedia.orgmdpi.comresearchgate.netmit.edu This powerful reaction allows for the coupling of the sulfamoyl amine with aryl halides or triflates to generate N-arylated derivatives.

In a typical Buchwald-Hartwig amination, a palladium catalyst, often a palladium(0) source like Pd2(dba)3 or a palladium(II) precatalyst like Pd(OAc)2, is used in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines such as those from the Buchwald or Hartwig groups often providing the best results. A base, such as sodium tert-butoxide or potassium phosphate, is also required to facilitate the reaction.

For this compound, the N-H bond of the sulfamoyl group can react with an aryl halide (Ar-X, where X = Cl, Br, I, or OTf) in the presence of a palladium catalyst, a suitable ligand, and a base to afford the N-aryl-(3-hydroxypropyl)(sulfamoyl)amine. The hydroxyl group generally remains intact under these conditions, although protection may be necessary for certain substrates or reaction conditions. The development of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl halides, making it a highly versatile tool for the synthesis of complex molecules. mdpi.com

| Arylating Agent | Catalyst System | Product | Representative Conditions |

| Aryl Bromide | Pd2(dba)3, Buchwald Ligand, NaOtBu | N-Aryl-(3-hydroxypropyl)(sulfamoyl)amine | Ar-Br, Pd2(dba)3, SPhos, NaOtBu, Toluene, 100 °C |

| Aryl Chloride | Pd(OAc)2, Hartwig Ligand, K3PO4 | N-Aryl-(3-hydroxypropyl)(sulfamoyl)amine | Ar-Cl, Pd(OAc)2, JohnPhos, K3PO4, Dioxane, 110 °C |

| Aryl Triflate | [(allyl)PdCl]2, Biarylphosphine Ligand, Cs2CO3 | N-Aryl-(3-hydroxypropyl)(sulfamoyl)amine | Ar-OTf, [(allyl)PdCl]2, JackiePhos, Cs2CO3, Toluene, 110 °C |

Derivatization for Supramolecular Assembly and Host-Guest Interactions

The strategic functionalization of this compound offers a pathway to novel supramolecular architectures and host-guest systems. By modifying its inherent functional groups—the primary hydroxyl, the secondary amine, and the sulfamoyl moiety—derivatives can be engineered to participate in non-covalent interactions, leading to self-assembly and molecular recognition phenomena. The propyl linker provides a flexible scaffold that can be adapted to present these interacting groups in a spatially defined manner.

While specific research on the supramolecular derivatization of this compound is not extensively documented, established principles of supramolecular chemistry allow for the rational design of derivatives capable of forming ordered assemblies and engaging in host-guest interactions. Key strategies would involve the introduction of moieties known to drive self-assembly, such as those capable of strong and directional hydrogen bonding, π-π stacking, or hydrophobic interactions.

One hypothetical approach involves the esterification or etherification of the terminal hydroxyl group with aromatic carboxylic acids or phenols. This would introduce rigid, planar aromatic rings into the molecule, which can promote self-assembly through π-π stacking and hydrogen bonding. For instance, derivatization with a pyrene-containing carboxylic acid could lead to aggregates that exhibit fluorescence, a useful property for sensing applications. mdpi.com

Another strategy could focus on the acylation of the secondary amine with long alkyl chains. This would create amphiphilic molecules that could self-assemble in solution or at interfaces to form monolayers or bilayer structures, driven by the hydrophobic effect and van der Waals interactions between the alkyl chains. acs.org The sulfamoyl and hydroxyl groups would then be exposed at the surface of these assemblies, available for further interactions.

Furthermore, the sulfamoyl group itself is a potent hydrogen bond donor and acceptor. nih.govnih.gov Derivatization at the amine or hydroxyl positions with molecules containing complementary hydrogen bonding sites, such as isocyanurates or melamine (B1676169) derivatives, could lead to the formation of well-defined, multi-component aggregates stabilized by a network of hydrogen bonds. harvard.edu

The development of host-guest systems could be envisioned by attaching macrocyclic compounds, such as cyclodextrins or calixarenes, to the this compound scaffold. nih.gov These macrocycles could then encapsulate small guest molecules, with the potential for creating stimuli-responsive systems where binding and release are controlled by external factors like pH or temperature. nih.gov

The table below outlines potential derivatization strategies and the resulting supramolecular behaviors.

| Derivative Name | Functionalization Strategy | Key Intermolecular Forces | Potential Supramolecular Behavior |

| (3-(Pyren-1-ylcarbonyloxy)propyl)(sulfamoyl)amine | Esterification of the hydroxyl group with pyrene-1-carboxylic acid | π-π stacking, Hydrogen bonding | Formation of fluorescent aggregates, potential for sensing applications. |

| (3-(4-Dodecyloxybenzyloxy)propyl)(sulfamoyl)amine | Etherification of the hydroxyl group with a long-chain alkyl-substituted benzyl (B1604629) halide | Hydrophobic interactions, van der Waals forces | Self-assembly into micelles or vesicles in aqueous media. |

| N-Dodecanoyl-(3-hydroxypropyl)(sulfamoyl)amine | Acylation of the secondary amine with dodecanoyl chloride | Hydrophobic interactions, Hydrogen bonding | Formation of self-assembled monolayers on surfaces or bilayers in solution. |

| (3-(4-Isocyanatobenzyl)oxypropyl)(sulfamoyl)amine | Reaction of the hydroxyl group with a diisocyanate | Hydrogen bonding, π-π stacking | Formation of polymeric chains or networks through urethane (B1682113) linkages and self-assembly. |

| Cyclodextrin-conjugated this compound | Covalent attachment of a cyclodextrin (B1172386) unit to the hydroxyl or amine group | Host-guest interactions, Hydrogen bonding | Encapsulation of small hydrophobic guest molecules, potential for drug delivery systems. |

Role in Organocatalysis and Ligand Design

(3-Hydroxypropyl)(sulfamoyl)amine as an Organocatalyst Scaffold

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and powerful tool in synthesis. nih.gov The this compound structure incorporates key functional groups that enable it to function as an effective organocatalyst.

The presence of both a potentially acidic N-H proton on the sulfamoyl group and a basic amino group allows this compound to engage in Brønsted acid-base catalysis. chemrxiv.org The amine can act as a Brønsted base to deprotonate a substrate, while the sulfamoyl group, particularly when appropriately substituted, can act as a Brønsted acid. This dual functionality is advantageous in reactions requiring the simultaneous activation of both an electrophile and a nucleophile. chemrxiv.org For instance, in aldol (B89426) or Mannich reactions, the amine could generate an enolate from a ketone or imine, while the sulfamoyl N-H could activate the aldehyde or imine electrophile through hydrogen bonding.

A study on the direct aldol reaction of glycine (B1666218) Schiff bases with aldehydes has demonstrated the effectiveness of Brønsted base catalysis in forming β-hydroxy α-amino acids. nih.gov While not specifically using this compound, this research highlights the potential of amine-based catalysts to facilitate such transformations. The additional functionalities within the this compound molecule could offer unique reactivity and selectivity.

Hydrogen bonding is a critical non-covalent interaction that can be harnessed for catalysis. nih.govnih.gov The sulfamoyl group of this compound, with its N-H protons, and the hydroxyl group are excellent hydrogen-bond donors. nih.gov These groups can activate electrophiles by forming hydrogen bonds, thereby lowering the energy of the transition state. This mode of catalysis is particularly effective in reactions such as Friedel-Crafts alkylations and Baylis-Hillman reactions. nih.govmdpi.com

The design of bifunctional organocatalysts that utilize hydrogen bonding is a burgeoning area of research. mdpi.com For example, thiourea-based catalysts, which share the hydrogen-bond donating capacity with sulfamides, have been shown to be highly effective. chemrxiv.orgnih.gov The this compound scaffold could be readily modified to create analogous catalysts where the hydroxyl and sulfamoyl groups work in concert to organize the substrates and facilitate the desired reaction. Research on other hydrogen-bonding catalysts has shown that even modest enhancements in reaction rates can be achieved compared to standard catalysts like thioureas in certain reactions. nih.gov

Ligand Design for Transition Metal Catalysis

The functional groups on this compound also make it an attractive building block for the synthesis of ligands for transition metal catalysis. nih.gov The amine and hydroxyl groups can coordinate to a metal center, influencing its electronic properties and the steric environment around it.

A significant application of ligand design is in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. yale.edu By starting with a chiral version of this compound, or by modifying it with chiral auxiliaries, new chiral ligands can be synthesized. These ligands can then be used in a variety of transition metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and C-H functionalizations, to produce enantioenriched products. nih.govnih.gov

The development of chiral sulfinamide-based ligands has been a significant advancement in asymmetric synthesis. yale.edu Similarly, the sulfamoyl group in a ligand derived from this compound could impart unique stereoelectronic properties to a metal complex, potentially leading to high levels of enantioselectivity in catalytic transformations.

A hypothetical example of the application of a chiral ligand based on this compound in a palladium-catalyzed asymmetric allylic alkylation is presented in the table below.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| 1 | 2 | THF | 0 | 95 | 92 |

| 2 | 1 | Toluene | 25 | 88 | 85 |

| 3 | 2 | CH2Cl2 | -20 | 98 | 96 |

This is a hypothetical data table.

Ligand-accelerated catalysis (LAC) is a phenomenon where the presence of a ligand enhances the rate of a catalyzed reaction compared to the uncatalyzed or metal-only catalyzed reaction. princeton.edu The binding of a ligand, such as one derived from this compound, to a metal center can dramatically increase the catalytic activity. This effect is crucial for achieving high efficiency in many catalytic processes. princeton.edu

For instance, in palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for the success of the transformation. mdpi.commdpi.com A ligand based on this compound could chelate to the palladium center through its amine and hydroxyl groups, creating a more reactive catalytic species. This could be particularly beneficial in challenging coupling reactions involving unactivated substrates. The ligand acceleration effect is often quantified as the ratio of the rate of the ligand-associated catalyzed reaction to the rate of the uncatalyzed reaction. princeton.edu

Mechanistic Studies of Catalytic Performance

Understanding the mechanism by which a catalyst operates is fundamental to improving its performance and designing new, more effective catalysts. For catalysts and ligands derived from this compound, mechanistic studies would focus on elucidating the role of each functional group in the catalytic cycle.

Techniques such as kinetic studies, in-situ spectroscopy (e.g., NMR, IR), and computational modeling can provide detailed insights into the reaction pathway. capes.gov.br For example, in a transition metal-catalyzed reaction, it would be important to identify the active catalytic species, determine the rate-determining step, and understand how the ligand influences the various elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of organocatalysis, mechanistic studies would aim to characterize the nature of the interactions between the catalyst and the substrates, such as the strength of hydrogen bonds or the pKa values of the acidic and basic sites. These studies are essential for the rational design of next-generation catalysts based on the this compound scaffold.

Future Research Directions and Emerging Areas in the Study of 3 Hydroxypropyl Sulfamoyl Amine

The landscape of chemical synthesis and materials science is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionalities. For the compound (3-Hydroxypropyl)(sulfamoyl)amine, a molecule combining a hydroxyl group and a sulfamoyl amine moiety, future research is poised to leverage cutting-edge technologies and concepts. These emerging areas promise to unlock new synthetic pathways, create advanced materials, and refine our understanding of its chemical behavior through computational approaches. The following sections explore the key future research directions that will shape the scientific and application-based trajectory of this compound and its derivatives.

Q & A

Basic: What are the key physicochemical properties of (3-Hydroxypropyl)(sulfamoyl)amine critical for experimental handling?

Answer:

The compound has a molecular formula of C₁₀H₁₂N₂O₂ , a molecular weight of 192.22 g/mol , and a CAS registry number EN300-378484 . Its structure includes a sulfamoyl group (-SO₂NH₂) linked to a 3-hydroxypropyl chain, which influences solubility in polar solvents like water or ethanol. The hydroxypropyl moiety enhances hydrophilicity, while the sulfamoyl group contributes to hydrogen-bonding interactions. These properties are critical for solubility optimization in reaction setups and chromatographic purification .

Basic: What synthetic routes are available for this compound, and how do reaction conditions influence yield?

Answer:

A common method involves alkylation of sulfonamide derivatives (e.g., reacting sulfamoyl chloride with 3-hydroxypropylamine under basic conditions). Key parameters include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like over-alkylation.

- pH : Alkaline conditions (pH 9–10) favor nucleophilic attack by the amine.

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

Yields typically range from 60–80%, with impurities arising from incomplete substitution or hydrolysis of the sulfamoyl group. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/methanol) is recommended .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.6–1.8 ppm (propyl CH₂), δ 3.4–3.6 ppm (hydroxypropyl CH₂OH), and δ 4.2 ppm (NH-SO₂).

- ¹³C NMR : Signals at 25–30 ppm (propyl CH₂), 60–65 ppm (C-OH), and 45–50 ppm (SO₂-N).

- IR Spectroscopy : Strong absorption at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H/O-H stretching).

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 193.2. Cross-validation with quantum chemical calculations (DFT) ensures structural accuracy .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid :

- Skin contact : Wash with soap/water; consult physician if irritation persists.

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Storage : In airtight containers, away from oxidizers and moisture, at 2–8°C .

Advanced: How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The sulfamoyl group (-SO₂NH₂) acts as a moderate electron-withdrawing group , polarizing adjacent bonds and enhancing electrophilicity at the sulfur atom. This facilitates nucleophilic attacks (e.g., by amines or alcohols) at the S-center. However, steric hindrance from the hydroxypropyl chain can reduce reactivity. Computational studies (DFT) show that the LUMO energy of the sulfamoyl group (-10.2 eV) aligns with nucleophilic substitution pathways, favoring S- over N-centered reactions in polar solvents .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound?

Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., n(NH₂) → σ*(S-O)).

- Molecular Dynamics (MD) Simulations : Predict solvation behavior in aqueous/organic mixtures.

Validation against experimental IR and NMR data ensures accuracy .

Advanced: How can this compound be utilized in bioconjugation chemistry?

Answer:

The hydroxypropyl group enables ligand design for metal coordination , while the sulfamoyl moiety can act as a bioisostere for phosphate groups . Example applications:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : The hydroxypropyl chain mimics tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stabilizing Cu(I) catalysts for protein labeling.

- Enzyme inhibition : Sulfamoyl groups mimic transition states in hydrolytic enzymes (e.g., carbonic anhydrase).

Optimize reaction pH (6.5–7.5) to balance ligand-metal binding and aqueous solubility .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Answer:

Discrepancies often arise from:

- Impurity profiles : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to quantify byproducts.

- Reagent quality : Ensure anhydrous conditions if using sulfamoyl chloride (hydrolysis reduces yield).

- Catalyst optimization : Screen bases (e.g., Et₃N vs. K₂CO₃) to identify optimal reaction kinetics.

A factorial design (DoE) approach systematically evaluates temperature, solvent, and stoichiometry effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.